benzyl N-[(4-formylcyclohexyl)methyl]carbamate
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Overview
Description
Benzyl N-[(4-formylcyclohexyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a benzyl group, a formyl group attached to a cyclohexyl ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(4-formylcyclohexyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with an amine derivative of 4-formylcyclohexylmethanol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. safer and more environmentally friendly methods are being developed, such as the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4-formylcyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl N-[(4-carboxylcyclohexyl)methyl]carbamate.
Reduction: Benzyl N-[(4-hydroxymethylcyclohexyl)methyl]carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(4-formylcyclohexyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism by which benzyl N-[(4-formylcyclohexyl)methyl]carbamate exerts its effects involves the cleavage of the carbamate group. This cleavage can be catalyzed by enzymes such as esterases, leading to the release of the active form of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the active compound released.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate functional group.
Tert-butyl carbamate: Another common carbamate used as a protecting group for amines.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis for protecting amines.
Uniqueness
Benzyl N-[(4-formylcyclohexyl)methyl]carbamate is unique due to the presence of the formyl group attached to a cyclohexyl ring, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl N-[(4-formylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C16H21NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,17,19) |
InChI Key |
LUJUDKWZXMOPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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